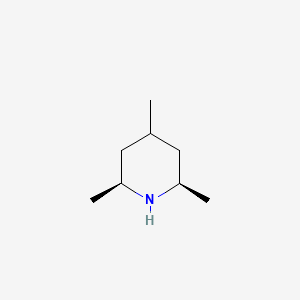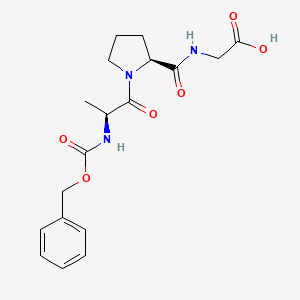
Z-Ala-pro-gly-OH
概要
説明
“Z-Ala-pro-gly-OH” is an oligopeptide that has been studied as a substrate or inhibitor for protocollagen proline hydroxylase . It is composed of the amino acids alanine (Ala), proline (Pro), and glycine (Gly), and is often used in research and development .
Chemical Reactions Analysis
“this compound” has been studied as a substrate or inhibitor for protocollagen proline hydroxylase . The tripeptide BOC-Ala-Pro-Gly-OMe (where BOC represents 1-butoxycarboxyl- and Me represents methyl) was not hydroxylated, but oligopeptides ranging in size from BOC(Ala-Pro-Gly)lOMe to BOC(Ala-Pro-Gly),OMe served as substrates for the synthesis of hydroxyproline .
科学的研究の応用
Hydrogen Abstraction Reaction in Amino Acids
A study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reactions of Gly and Ala residues. This research provides insights into how the (•)OH radical can initiate changes in the conformation of amino acids, such as Ala and Gly, and might be relevant to diseases involving amyloidogenic peptides like in Alzheimer's disease (Owen et al., 2012).
Enzyme Stability of Dehydropeptides
English and Stammer (1978) synthesized a pentapeptide, including Ala, and observed its hydrolysis by enzymes like chymotrypsin and thermolysin. Their research contributes to understanding peptide stability in the presence of enzymes, which is critical for the development of peptide-based drugs (English & Stammer, 1978).
Secondary Structure of Peptides
Kricheldorf and Müller (1984) studied the cis-trans isomerism and chemical shifts in prolyl units neighboring glycine or other amino acids, contributing to the understanding of the secondary structure of peptides. This knowledge is essential for designing peptides with specific structures and functions (Kricheldorf & Müller, 1984).
Inhibition of Post-Proline Cleaving Enzyme
Knisatschek and Bauer (1986) synthesized N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) to study its inhibitory effect on the post-proline cleaving enzyme. This research could be significant in understanding the role of such enzymes in the metabolism of neuropeptides (Knisatschek & Bauer, 1986).
Peptide Synthesis Catalyzed by Ficin
Schuster, Mitin, and Jakubke (1989) examined the synthesis of a model peptide Z-Ala-Val-Gly-OH catalyzed by ficin. This research is relevant to understanding enzyme-mediated peptide synthesis, which has applications in biotechnology and pharmaceutical industries (Schuster et al., 1989).
作用機序
The mechanism of action of “Z-Ala-pro-gly-OH” is related to its role as a substrate or inhibitor for protocollagen proline hydroxylase . The results indicated that a peptide must contain a minimum of 4 to 6 amino acid residues in order to serve as a substrate, and they supported previous indications that a peptide of more than about 20 residues is required for optimal interaction with the enzyme .
Safety and Hazards
The safety data sheet for “Z-ALA-PRO-OH” advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
While specific future directions for “Z-Ala-pro-gly-OH” are not available, peptide synthesis in general is a field of ongoing research. An important issue that remains to be addressed is that since the N-protective group is an amide, removal of this function might require conditions that would also cleave the just formed peptide bond .
特性
IUPAC Name |
2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(20-18(26)27-11-13-6-3-2-4-7-13)17(25)21-9-5-8-14(21)16(24)19-10-15(22)23/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,24)(H,20,26)(H,22,23)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNLNKGIXLKND-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




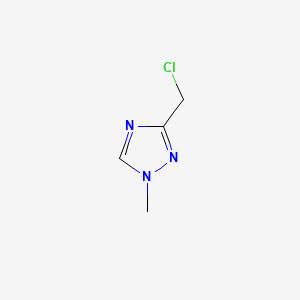
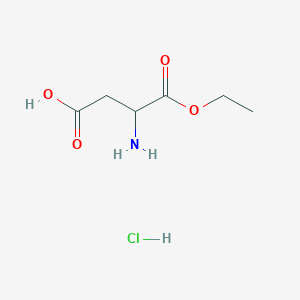
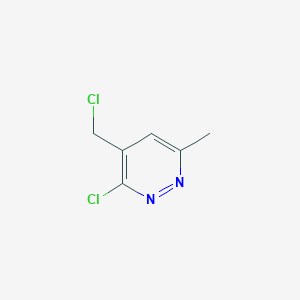

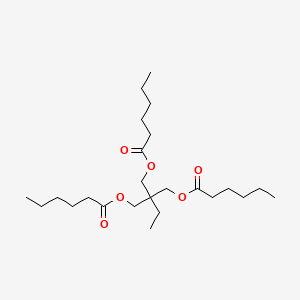
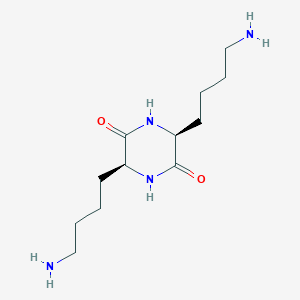
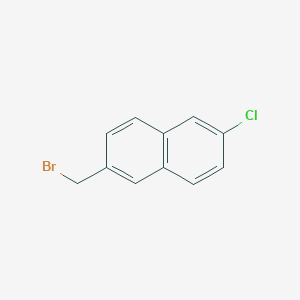
![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)

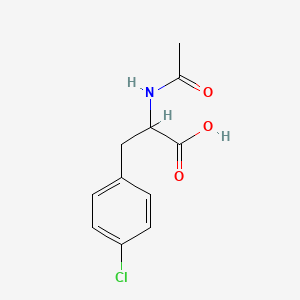
![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)

